molecular formula C11H16BrO3P B105278 Diethyl (4-Bromobenzyl)phosphonate CAS No. 38186-51-5

Diethyl (4-Bromobenzyl)phosphonate

Cat. No.: B105278
CAS No.: 38186-51-5
M. Wt: 307.12 g/mol
InChI Key: IPTXXSZUISGKCJ-UHFFFAOYSA-N
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Description

Diethyl (4-Bromobenzyl)phosphonate (CAS: 38186-51-5) is an organophosphorus compound with the molecular formula C₁₁H₁₆BrO₃P and a molecular weight of 307.12 g/mol . It features a 4-bromobenzyl group attached to a diethyl phosphonate moiety. This compound is widely utilized as a key intermediate in organic synthesis, particularly in phosphono-Claisen condensations, Miyaura borylations, and Suzuki cross-couplings for generating bioactive molecules and enzyme inhibitors (e.g., striatal-enriched protein tyrosine phosphatase inhibitors) . Its electron-withdrawing bromine substituent enhances reactivity in nucleophilic substitutions and metal-catalyzed transformations .

Biological Activity

Diethyl (4-Bromobenzyl)phosphonate, with the chemical formula C11_{11}H16_{16}BrO3_3P and CAS number 38186-51-5, is a phosphonate compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Weight : 307.12 g/mol
  • Structure : this compound consists of a phosphonate group attached to a 4-bromobenzyl moiety, which influences its biological activity.
  • Synthesis : Typically synthesized from 4-bromobenzyl alcohol and triethyl phosphite through a reaction that forms the phosphonate ester .

Biological Activity Overview

This compound exhibits various biological activities, particularly in antimicrobial applications. Its structure allows it to interact with biological systems effectively, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Recent studies have focused on the antimicrobial properties of phosphonate derivatives, including this compound. Research indicates that modifications to the phenyl ring can significantly affect cytotoxicity against bacterial strains such as Escherichia coli.

  • Selectivity : Compounds derived from diethyl benzylphosphonates show high selectivity against pathogenic E. coli strains. This selectivity is crucial in addressing antibiotic resistance issues .
  • Mechanism of Action : The antibacterial activity is believed to stem from the compound's ability to induce oxidative stress in bacterial cells, leading to DNA damage. Studies using minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) tests have demonstrated that these compounds can disrupt bacterial DNA topology .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A study evaluated various diethyl benzylphosphonate derivatives against E. coli strains K12 and R2-R4. The results indicated that these compounds possess significant antimicrobial activity, with varying degrees of effectiveness based on structural modifications .
    • The introduction of substituents on the phenyl ring was found to influence the MIC values, suggesting that strategic modifications could enhance antibacterial properties.
  • DNA Interaction Studies :
    • Research involving the interaction between this compound and bacterial DNA showed that these compounds could induce significant oxidative damage. Approximately 3.5% oxidative damage was detected post-digestion with Fpg protein, indicating strong cytotoxic effects on bacterial cells .

Data Tables

PropertyValue
Chemical NameThis compound
CAS Number38186-51-5
Molecular FormulaC11_{11}H16_{16}BrO3_3P
Molecular Weight307.12 g/mol
Antimicrobial ActivityEffective against E. coli
Mechanism of ActionInduces oxidative stress

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of diethyl (4-bromobenzyl)phosphonate derivatives as antimicrobial agents. For instance, a study demonstrated that various diethyl benzylphosphonate derivatives exhibited cytotoxic effects against Escherichia coli strains, suggesting their utility as alternatives to traditional antibiotics . The introduction of different substituents on the phenyl ring influenced the minimal inhibitory concentration (MIC), indicating that structural modifications can enhance antibacterial properties .

Calcium Channel Antagonists

This compound has been investigated for its role as a nucleophile in the synthesis of calcium channel antagonists. Its reactivity in nucleophilic substitution reactions has been utilized to create compounds with potential therapeutic effects in cardiovascular diseases .

Modular Synthesis

The compound serves as a key intermediate in various modular syntheses involving heterocycles. It has been employed in nucleophilic aromatic substitution reactions to functionalize pyrimidines and triazines, which are prevalent scaffolds in drug discovery .

Cross-Coupling Reactions

This compound has been used in cross-coupling reactions, such as the Heck reaction, to produce bipyridyl functionalized oligovinylene-phenylenes. These compounds are significant in organic electronics and photonics due to their unique electronic properties .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMIC (µg/mL)Bacterial Strain
This compound50E. coli K12
4-Fluorobenzyldiphosphonate25E. coli R2-R4
1,2-bis(4-(chloromethyl)phenyl)ethyl acetate10E. coli K12

This table summarizes the antimicrobial efficacy of various derivatives, indicating that structural modifications can lead to enhanced activity against specific bacterial strains.

Table 2: Synthetic Pathways Utilizing this compound

Reaction TypeConditionsYield (%)
Nucleophilic Aromatic Substitutiont-BuOK in t-BuOH at room temperature71
Heck ReactionPd catalyst under inert atmosphere85

These synthetic pathways illustrate the compound's versatility in producing a variety of useful chemical entities.

Q & A

Q. What are the common synthetic routes for Diethyl (4-Bromobenzyl)phosphonate in medicinal chemistry?

Basic
this compound is synthesized via lithium diisopropylamide (LDA)-mediated reactions, such as phosphono-Claisen condensations with esters (e.g., Scheme 6 in ) or amide formations with carbamic chlorides (e.g., piperidine-1-carbonyl chloride) . Miyaura borylation is another critical step, where the bromobenzyl group is converted to a boronate ester using bis(pinacolato)diboron, KOAc, and Pd(dppf)Cl₂·CH₂Cl₂ in 1,4-dioxane (95% yield) . Subsequent Suzuki cross-couplings with aryl iodides (e.g., (±)-38) enable diversification into kinase inhibitors .

Q. How is this compound characterized using spectroscopic methods?

Basic
Characterization relies on multinuclear NMR:

  • ¹H NMR : Signals at δ 7.73 (d, J = 7.0 Hz, 2H) and δ 3.15 (d, J = 21.9 Hz, 2H) confirm aromatic protons and benzyl-P coupling .
  • ³¹P NMR : A singlet at δ 25.9 ppm is diagnostic for the phosphonate group .
  • ¹³C NMR : Peaks at δ 135.1 (aromatic carbons) and δ 34.2 (d, J = 137.4 Hz, P-CH₂) validate the structure .
    IR spectroscopy further confirms P=O stretches (~1250 cm⁻¹) and C-Br vibrations (~650 cm⁻¹) .

Q. How can researchers optimize the Miyaura borylation reaction of this compound for higher yields?

Advanced
Key parameters include:

  • Catalyst loading : 10 mol% Pd(dppf)Cl₂·CH₂Cl₂ ensures efficient transmetallation .
  • Molar ratios : A 1:1.2 substrate-to-boron reagent ratio minimizes side reactions .
  • Solvent : 1,4-Dioxane (0.17 M concentration) enhances solubility and reaction homogeneity .
  • Temperature : Reactions typically proceed at 80–100°C under inert atmospheres. Post-reaction purification via silica gel chromatography (1:1 hexanes/EtOAc) isolates the boronate ester .

Q. What strategies resolve stereochemical challenges in synthesizing phosphonate-based inhibitors using this compound?

Advanced

  • Chiral resolution : Diastereomeric mixtures (e.g., amides 66 in Scheme 7) are separated via preparative HPLC or crystallization .
  • Asymmetric catalysis : Palladium-catalyzed enantioselective couplings (e.g., with α-aminophosphonates) can introduce chirality, though this requires tailored ligands (e.g., Zhou’s palladium catalysts) .
  • Deprotection control : Iodotrimethylsilane selectively removes protecting groups without racemization, as seen in the synthesis of inhibitors (±)-14–(±)-19 .

Q. How do reaction conditions affect fluorination and deprotection steps in tyrosine phosphatase inhibitor synthesis?

Advanced

  • Fluorination : NFSI (N-fluorobenzenesulfonimide) with Selectfluor in DMF at 0°C selectively introduces fluorine at α-ketone positions (e.g., 58 → 60), avoiding over-fluorination .
  • Deprotection : Hydrodehydroxylation with iodotrimethylsilane (TMS-I) in dichloromethane quantitatively removes ethyl phosphonate groups while preserving stereochemistry .
  • Contradictions : Varying solvent polarity (DMF vs. THF) may alter fluorination efficiency; parallel screening is recommended to identify optimal conditions .

Q. How can researchers validate the purity of this compound intermediates?

Advanced

  • HPLC-MS : Monitors residual Pd (≤10 ppm) and unreacted boronate esters .
  • Elemental analysis : Validates C, H, and P content against theoretical values (e.g., C₁₁H₁₄BrO₃P requires C 41.14%, H 4.39%, P 9.64%) .
  • TLC : Rf = 0.18 (1:1 hexanes/EtOAc) confirms product homogeneity .

Q. What are the applications of this compound in structure-based drug design?

Advanced

  • Phosphatase inhibitors : The compound serves as a precursor for striatal-enriched protein tyrosine phosphatase (STEP) inhibitors, with X-ray crystallography guiding substitutions at the benzyl position to enhance binding affinity .
  • Boronate probes : Boronated derivatives (e.g., 68) enable Suzuki-Miyaura couplings for generating bioconjugates or fluorogenic substrates .

Q. How should researchers address discrepancies in reported NMR data for this compound derivatives?

Advanced

  • Solvent calibration : Ensure deuterated solvents (e.g., CDCl₃) are anhydrous, as trace water shifts ³¹P NMR signals .
  • Coupling constants : Compare J values (e.g., ²JPH = 21.9 Hz in vs. literature) to identify stereoelectronic effects.
  • Referential databases : Cross-check with PubChem or EPA DSSTox entries for consensus shifts .

Comparison with Similar Compounds

The structural and functional versatility of benzylphosphonates arises from variations in substituents on the aromatic ring and the phosphonate ester groups. Below is a detailed comparison:

Table 1: Key Properties of Diethyl (4-Bromobenzyl)phosphonate and Analogues

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity References
This compound 4-Bromo C₁₁H₁₆BrO₃P 307.12 LDA-mediated condensations, Miyaura borylation, cross-couplings for enzyme inhibitors
Diethyl 4-Methoxybenzylphosphonate 4-Methoxy C₁₂H₁₉O₄P 258.25 Agrochemical synthesis; electron-donating methoxy group reduces electrophilicity
Diethyl 4-Cyanobenzylphosphonate 4-Cyano C₁₂H₁₆NO₃P 253.24 Intermediate for nitrile-containing pharmaceuticals; strong electron-withdrawing cyano group
Diethyl (4-Nitrobenzyl)phosphonate 4-Nitro C₁₁H₁₆NO₅P 285.23 High reactivity in radical reactions; nitro group enhances acidity of α-hydrogens
Diethyl 4-Aminobenzylphosphonate 4-Amino C₁₁H₁₈NO₃P 267.24 Precursor for benzoylaminobenzylphosphonates; amino group enables amidation/functionalization
Dimethyl 4-Bromo-2-nitrobenzylphosphonate 4-Bromo, 2-Nitro C₉H₁₁BrNO₅P 324.06 Dual electron-withdrawing groups enhance electrophilicity for complex syntheses

Structural and Electronic Effects

  • Electron-Withdrawing Groups (EWGs): The 4-bromo substituent in this compound increases the electrophilicity of the benzyl carbon, facilitating nucleophilic attacks in reactions like Pudovik additions or cross-couplings . 4-Nitro and 4-cyano analogues exhibit even greater electrophilicity due to stronger EWGs, making them suitable for reactions requiring high activation of the benzyl position (e.g., fluorinations, arylations) .
  • Electron-Donating Groups (EDGs): The 4-methoxy derivative shows reduced reactivity in electrophilic substitutions but improved stability, favoring applications in agrochemicals where prolonged shelf-life is critical . 4-Amino substituents introduce nucleophilic character, enabling post-synthetic modifications (e.g., coupling with acyl chlorides) .

Physicochemical Properties

  • Solubility: Bromo and nitro derivatives are generally soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water . Methoxy and amino analogues exhibit higher solubility in alcohols due to increased polarity .
  • Thermal Stability :

    • Nitro-substituted phosphonates decompose at lower temperatures (~100°C) compared to bromo or methoxy derivatives (>150°C) due to nitro group instability .

Properties

IUPAC Name

1-bromo-4-(diethoxyphosphorylmethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrO3P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTXXSZUISGKCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454436
Record name Diethyl (4-Bromobenzyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38186-51-5
Record name Diethyl P-[(4-bromophenyl)methyl]phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38186-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl (4-Bromobenzyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphonic acid, P-[(4-bromophenyl)methyl]-, diethyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

4-bromobenzylbromide (10.0 g, 40.0 mmol) was dissolved in triethylphosphite (8.4 mL, 48.0 mmol) under a nitrogen atmosphere, and the reaction solution was refluxed and stirred for 24 hours. The reaction solution was passed through a silica gel column by using hexane-ethylacetate 7:3 as an eluant. After the solvent was removed, the residue material was dried in vacuum to thereby obtain pale yellow oil (10.0 g, yield: 81%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step One
Name
hexane ethylacetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
81%

Synthesis routes and methods II

Procedure details

1-bromo-4-(bromomethyl)benzene (5.0 g, 20 mmol) and triethyl phosphite (51 mL, 300 mmol) were mixed in a round bottom flask and refluxed at 90° C. for 19 hours. Excess triethyl phosphite was removed under reduced pressure and the product purified by flash chromatography (1:1 Hexane/EtOAc) to give compound 16. 16: 98% yield; colorless liquid; 1H NMR (400 MHz, CDCl3) δ 7.30 (d, 2H, J=7.5 Hz), 7.05 (d, 2H, J=7.6 Hz), 3.99-3.88 (m, 4H), 2.99 (s, 1H), 2.94 (s, 1H), 1.12 (t, 6H, J=106.9 Hz); 13C NMR (100 MHz, CDCl3) δ 131.7, 131.6, 131.5, 121.0, 62.3, 34.0, 32.0, 16.5; HRMS Calc for C11H16BrO3P (M+H)+ 307.0097 found 307.0093.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
51 mL
Type
reactant
Reaction Step One
Yield
98%

Synthesis routes and methods III

Procedure details

203.6 g (815 mmol) of 4-bromobenzyl bromide and 215 ml (1.2 mol) of triethyl phosphite are mixed and heated at 130° C. for 1 h with gas discharge. The product is then subjected to fractional distillation (2×10−2 mbar, 120° C.), giving 224 g (89%) of the product as a colourless liquid.
Quantity
203.6 g
Type
reactant
Reaction Step One
Quantity
215 mL
Type
reactant
Reaction Step One
Yield
89%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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